3-(2-Pyrimidyl)Thio-2-Propynenitrile
Description
3-(2-Pyrimidyl)Thio-2-Propynenitrile is a sulfur-containing heterocyclic compound featuring a pyrimidine ring linked via a thioether group to a propargyl nitrile moiety. Its structural uniqueness lies in the combination of electron-deficient pyrimidine and the reactive nitrile group, which facilitates diverse chemical interactions.
Properties
Molecular Formula |
C7H3N3S |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
3-pyrimidin-2-ylsulfanylprop-2-ynenitrile |
InChI |
InChI=1S/C7H3N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H |
InChI Key |
IDUCPMNZGXARLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)SC#CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 3-(2-Pyrimidyl)Thio-2-Propynenitrile analogs vary significantly depending on substituent placement, ring systems, and lipophilicity. Below is a detailed comparison based on evidence from antibacterial, receptor agonism, and cytotoxic studies.
Antibacterial Activity
Table 1: MIC Values of 2-Pyrimidyl Derivatives Against Gram-Positive Bacteria
- Key Findings: The 2-pyrimidyl group enhances antibacterial activity when attached to the fluoroquinolone core (CIPRO derivatives). CD-10, with an additional α-phenyl group, showed the lowest MIC (0.1 μM) against B. subtilis, outperforming CIPRO . In NOR derivatives, the α-phenyl group reduced activity compared to CIPRO analogs, suggesting steric hindrance or lipophilicity trade-offs .
Receptor Agonist Activity and Lipophilicity
Table 2: EC50 and Lipophilicity of 2-Pyrimidyl Derivatives
| Compound | Substituent Position | EC50 (nM) | ClogP |
|---|---|---|---|
| 16 | 2-pyrimidyl on tropine ring nitrogen | 130 | High |
| 17 | Modified 2-pyrimidyl on tropine | 250 | Moderate |
| 23 | 2-pyrimidyl on piperidine nitrogen | 44 | Low |
| 15 | Carbamate + 2-pyrimidyl | 12 | 3.8 |
- Key Findings :
- Substitution on the piperidine ring (compound 23) improved agonistic activity (EC50 = 44 nM) compared to tropine ring derivatives (EC50 = 130–250 nM), likely due to reduced steric constraints .
- Compound 15, with a carbamate linker, achieved the highest potency (EC50 = 12 nM) and optimal ClogP (3.8), underscoring the importance of balanced lipophilicity .
Cytotoxic Activity
Table 3: Cytotoxicity of 2-Pyrimidyl Derivatives
| Compound | Substituent | IC50 (μM) vs. MCF-7 | IC50 (μM) vs. K562 |
|---|---|---|---|
| 3m | N-(2-pyrimidyl) | 38 | >100 |
| 3n | N-(1-benzyl-2-ethyl-4-nitroimidazol-5-yl) | 20 | 9 |
- Bulky substituents may improve membrane permeability or target binding in specific cancer cell lines .
Structure-Activity Relationship (SAR) Insights
Substituent Position : Activity is highly sensitive to the position of the 2-pyrimidyl group. Piperidine ring substitutions (e.g., compound 23) outperform tropine derivatives due to better receptor fit .
Lipophilicity Balance : Optimal ClogP (~3.8) maximizes receptor binding (compound 15) while avoiding toxicity . Excessive lipophilicity (e.g., α-phenyl in ND-10) may reduce antibacterial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
